Cas no 94838-58-1 (tert-Butyl 4-nitrobenzylcarbamate)

tert-Butyl 4-nitrobenzylcarbamate structure
94838-58-1 structure
Product Name:tert-Butyl 4-nitrobenzylcarbamate
N.o CAS:94838-58-1
MF:C12H16N2O4
MW:252.266443252563
MDL:MFCD09038178
CID:798914
PubChem ID:10610803
Update Time:2024-10-25

tert-Butyl 4-nitrobenzylcarbamate Propriedades químicas e físicas

Nomes e Identificadores

    • tert-Butyl 4-nitrobenzylcarbamate
    • TERT-BUTYL (4-NITROBENZYL)CARBAMATE
    • Carbamic acid,N-[(4-nitrophenyl)methyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-[(4-nitrophenyl)methyl]carbamate
    • Carbamic acid, [(4-nitrophenyl)methyl]-, 1,1-dimethylethyl ester (9CI)
    • (4-Nitrobenzyl)carbamic acid tert-butyl ester
    • 4-[(N-tert-Butoxycarbonylamino)methyl]nitrobenzene
    • 4-[(tert-Butoxycarbonylamino)methyl]nitrobenzene
    • tert-Butyl N-(4-nitrobenzyl)carbamate
    • tert-butyl 4-nitrobenylcarbamate
    • DB-266774
    • F31260
    • NXHDMOGWVRMCTL-UHFFFAOYSA-N
    • AC-29657
    • SY032055
    • N-Boc-4-nitrobenzylamine
    • EN300-141790
    • TERT-BUTYL(4-NITROBENZYL)CARBAMATE
    • DS-5967
    • AB49516
    • 4(t-butyloxycarbonylaminomethyl)nitrobenzene
    • 94838-58-1
    • tert-Butyl4-nitrobenzylcarbamate
    • (4-nitrobenzyl)carbamic acid t-butyl ester
    • MFCD09038178
    • (4-Nitro-benzyl)-carbamic acid tert-butyl ester
    • CS-0154393
    • (4-Nitrobenzyl)carbamic acid-tert-butyl ester
    • p-BocNHCH2C6H4NO2
    • N-tertiary-butyloxycarbonyl 4-nitrobenzylamine
    • DTXSID20442509
    • SCHEMBL372131
    • N-tertiary-butyloxycarbonyl-4-nitrobenzylamine
    • AKOS013101184
    • t-Butyl 4-nitrobenzylcarbamate
    • MDL: MFCD09038178
    • Inchi: 1S/C12H16N2O4/c1-12(2,3)18-11(15)13-8-9-4-6-10(7-5-9)14(16)17/h4-7H,8H2,1-3H3,(H,13,15)
    • Chave InChI: NXHDMOGWVRMCTL-UHFFFAOYSA-N
    • SMILES: O=C(NCC1C=CC([N+](=O)[O-])=CC=1)OC(C)(C)C

Propriedades Computadas

  • Massa Exacta: 252.11100
  • Massa monoisotópica: 252.11100700g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 298
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.3
  • Superfície polar topológica: 84.2Ų

Propriedades Experimentais

  • Ponto de ebulição: 408.8°C at 760 mmHg
  • PSA: 84.15000
  • LogP: 3.53360

tert-Butyl 4-nitrobenzylcarbamate Informações de segurança

tert-Butyl 4-nitrobenzylcarbamate Dados aduaneiros

  • CÓDIGO SH:2924299090
  • Dados aduaneiros:

    中国海关编码:

    2924299090

    概述:

    2924299090. 其他环酰胺(包括环氨基甲酸酯)(包括其衍生物以及他们的盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 包装

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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tert-Butyl 4-nitrobenzylcarbamate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ,  Water ;  rt → 0 °C; 0 °C; 20 h, 0 °C → 25 °C
Referência
Preparation of sulfonyl amide derivatives for the treatment of abnormal cell growth
, World Intellectual Property Organization, , ,

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt
1.2 3 h, rt
Referência
Preparation of quinolines and quinazolines as inhibitors of c-Met and other tyrosine kinases and therapeutic uses against proliferative diseases
, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Decaborane Catalysts: Palladium Solvents: Methanol ;  4.5 h, rt
Referência
Chemoselective conversion of azides to t-butyl carbamates and amines
Jung, Yeon Joo; Chang, Yu Mi; Lee, Ji Hee; Yoon, Cheol Min, Tetrahedron Letters, 2002, 43(48), 8735-8739

Método de produção 4

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Toluene ;  15 min, rt; 2 h, 60 °C; 16 h, rt
Referência
Novel diamine, polyamic acid therewith, and polyimide therefrom
, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Referência
Novel lipoic acid analogues that inhibit nitric oxide synthase
Harnett, Jeremiah J.; Auguet, Michel; Viossat, Isabelle; Dolo, Christine; Bigg, Dennis; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(11), 1439-1442

Método de produção 6

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, rt
Referência
Preparation of novel thioureas as modulators for vanilloid receptor (VR)
, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  3 h, reflux
Referência
Preparation of 3,4-diphenyl-4H-1,2,4-triazole derivatives as inhibitor of HSP90
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Método de produção 8

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  3 h, rt
Referência
A facile synthesis of primary and secondary amines
Lankiewicz, L.; Roj, A.; Szymanska, A.; Wiczk, W., Polish Journal of Chemistry, 2004, 78(8), 1067-1072

Método de produção 9

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Referência
Novel non-vanilloid VR1 antagonist of high analgesic effects and its structural requirement for VR1 antagonistic effects
Suh, Young-Ger; Lee, Yong-Sil; Min, Kyung-Hoon; Park, Ok-Hui; Seung, Ho-Sun; et al, Bioorganic & Medicinal Chemistry Letters, 2003, 13(24), 4389-4393

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Methanol ;  90 min, rt
Referência
Oxidative Approach Enables Efficient Access to Cyclic Azobenzenes
Maier, Martin S.; Huell, Katharina; Reynders, Martin; Matsuura, Bryan S.; Leippe, Philipp; et al, Journal of the American Chemical Society, 2019, 141(43), 17295-17304

Método de produção 11

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 2 h, 25 °C
Referência
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Método de produção 12

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 16 h, 0 °C
Referência
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Método de produção 13

Condições de reacção
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane ,  Water
Referência
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Método de produção 14

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ,  Water ;  22 h, 85 °C
Referência
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Método de produção 15

Condições de reacção
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1.2 Solvents: Toluene ;  heated; rt; rt → 0 °C; 2 h, 0 °C
Referência
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Método de produção 16

Condições de reacção
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Método de produção 17

Condições de reacção
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1.2 Reagents: Ammonium chloride Solvents: Water
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Método de produção 18

Condições de reacção
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Método de produção 19

Condições de reacção
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Método de produção 20

Condições de reacção
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1.2 Solvents: Water ;  rt
Referência
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tert-Butyl 4-nitrobenzylcarbamate Raw materials

tert-Butyl 4-nitrobenzylcarbamate Preparation Products

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